molecular formula C12H16BNO4S B8207489 4-(Thiomorpholine-4-carbonyl)-2-methoxyphenylboronic acid

4-(Thiomorpholine-4-carbonyl)-2-methoxyphenylboronic acid

Cat. No.: B8207489
M. Wt: 281.14 g/mol
InChI Key: DVWSIEFRAROFLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Thiomorpholine-4-carbonyl)-2-methoxyphenylboronic acid is a specialized organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a thiomorpholine-4-carbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiomorpholine-4-carbonyl)-2-methoxyphenylboronic acid typically involves multiple steps, starting with the preparation of the thiomorpholine-4-carbonyl chloride intermediate. This intermediate is then reacted with a phenylboronic acid derivative under controlled conditions to introduce the boronic acid group. The reaction conditions often require the use of a base, such as triethylamine, and a suitable solvent, like dichloromethane, to facilitate the coupling reaction.

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the reaction conditions to achieve high yields and purity. This might include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography would be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-(Thiomorpholine-4-carbonyl)-2-methoxyphenylboronic acid can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: The compound can be reduced to form the corresponding boronic acid derivatives.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

  • Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and catalysts, are employed in substitution reactions.

Major Products Formed:

  • Boronic Esters: Formed through the oxidation of the boronic acid group.

  • Borates: Resulting from further oxidation of boronic esters.

  • Substituted Derivatives: Various functional groups can replace the methoxy group, leading to a range of substituted phenylboronic acids.

Scientific Research Applications

Chemistry: In chemistry, 4-(Thiomorpholine-4-carbonyl)-2-methoxyphenylboronic acid is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is valuable for forming carbon-carbon bonds, which are essential in the construction of complex organic molecules.

Biology: In biological research, this compound can be used as a probe for studying enzyme activities, particularly those involving boronic acid interactions. It can also serve as a building block for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its boronic acid group can interact with biological targets, making it useful in drug design and discovery.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(Thiomorpholine-4-carbonyl)-2-methoxyphenylboronic acid exerts its effects involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, which are common in biological systems. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or drug-target interactions.

Comparison with Similar Compounds

  • 4-(Morpholine-4-carbonyl)phenylboronic acid: Similar structure but with a morpholine group instead of thiomorpholine.

  • Phenylboronic acid: Basic structure without additional substituents.

Uniqueness: 4-(Thiomorpholine-4-carbonyl)-2-methoxyphenylboronic acid is unique due to the presence of the thiomorpholine-4-carbonyl group, which imparts distinct chemical properties compared to its morpholine analog

Properties

IUPAC Name

[2-methoxy-4-(thiomorpholine-4-carbonyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO4S/c1-18-11-8-9(2-3-10(11)13(16)17)12(15)14-4-6-19-7-5-14/h2-3,8,16-17H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWSIEFRAROFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)N2CCSCC2)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.